molecular formula C24H29N3O5 B5484198 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B5484198
M. Wt: 439.5 g/mol
InChI Key: VHUUFLZVTZMZFZ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is known for its unique properties that make it useful in scientific research.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is not well understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. This compound has also been shown to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide are not well studied. However, it has been shown to have low toxicity in cell culture studies, indicating its potential use in drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its ability to selectively detect metal ions and biomolecules. This compound has also been shown to have low toxicity in cell culture studies, making it a potential candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in scientific research. One of the future directions is the development of new fluorescent sensors for the detection of metal ions and biomolecules. Another future direction is the use of this compound in the study of drug-receptor interactions. Furthermore, this compound has the potential to be used in the development of new drug delivery systems.

Synthesis Methods

The synthesis method of 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 4-butoxybenzoyl chloride with diethylamine to form 4-butoxy-N,N-diethylbenzamide. This intermediate compound is then reacted with 3-nitrobenzaldehyde to obtain the final product. The reaction is carried out in the presence of a base and a suitable solvent.

Scientific Research Applications

4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has various scientific research applications. It has been used in the development of fluorescent probes for the detection of metal ions. This compound has also been used in the development of fluorescent sensors for detecting biomolecules such as proteins and nucleic acids. Furthermore, it has been used in the development of drug delivery systems and in the study of drug-receptor interactions.

properties

IUPAC Name

4-butoxy-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-4-7-15-32-21-13-11-19(12-14-21)23(28)25-22(24(29)26(5-2)6-3)17-18-9-8-10-20(16-18)27(30)31/h8-14,16-17H,4-7,15H2,1-3H3,(H,25,28)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUFLZVTZMZFZ-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.